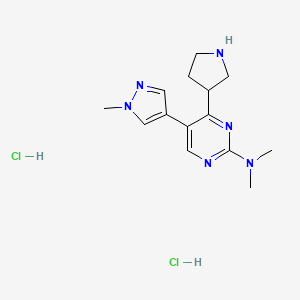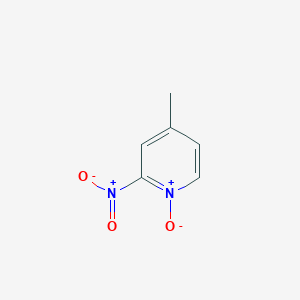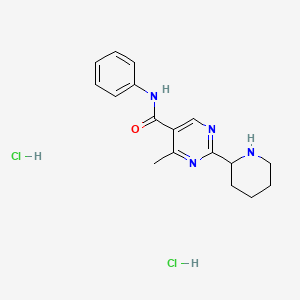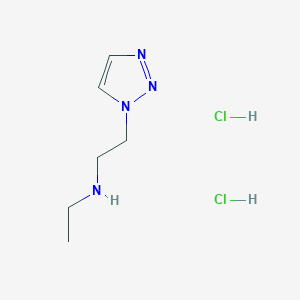![molecular formula C8H7N3O3 B1435120 5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1823951-60-5](/img/structure/B1435120.png)
5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Descripción general
Descripción
“5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 99446-32-9 . It has a molecular weight of 192.17 . The IUPAC name for this compound is 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is 1S/C9H8N2O3/c1-14-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) . This code provides a unique representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a solid compound . It has a melting point of 228-229°C . The compound should be stored at room temperature .
Aplicaciones Científicas De Investigación
Regio-Orientation and Synthetic Pathways
5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative within the broader class of pyrazolo[1,5-a]pyrimidines, which are notable for their regioselective synthetic pathways and applications in medicinal chemistry. Research emphasizes the regio-orientation and selectivity in reactions involving 3(5)-aminopyrazoles with bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines formation. These synthetic pathways are crucial for developing compounds with potential biological activities, including those that might utilize 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a precursor or core structure (Mohamed & Mahmoud, 2019).
Synthesis and Biological Potentials
The synthesis and functionalization of pyrazolo[1,5-a]pyrimidine derivatives open pathways for creating biologically active molecules. Various synthetic methods have been developed for preparing derivatives that exhibit significant therapeutic importance. By employing different starting materials and reaction conditions, researchers aim to explore the biological potentials of these compounds, including 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, for applications in drug development and other pharmacological areas (Nandha kumar et al., 2001).
Anticancer and Antimicrobial Applications
The pyrazolo[1,5-a]pyrimidine scaffold is investigated for its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and antimicrobial activities. Structural activity relationship (SAR) studies focus on developing drug-like candidates with optimized efficacy against various disease targets. This research direction includes exploring the potential anticancer and antimicrobial applications of compounds based on the pyrazolo[1,5-a]pyrimidine structure, which could extend to derivatives like 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
Recent studies highlight the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives, showcasing the versatility of pyrimidine-based scaffolds in medicinal chemistry. These catalysts enable one-pot multicomponent reactions, facilitating the development of compounds with potential pharmacological applications. The exploration of hybrid catalysts underscores the ongoing efforts to harness the chemical diversity of pyrimidine derivatives for creating new therapeutic agents, potentially including those related to 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Parmar et al., 2023).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with the compound , indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-2-3-11-7(10-6)5(4-9-11)8(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVMYPSYQLROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)


![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)




![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)
